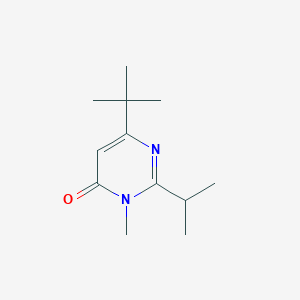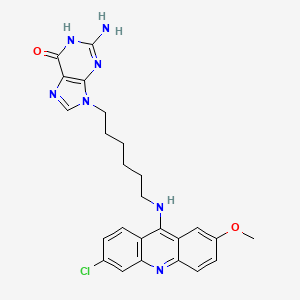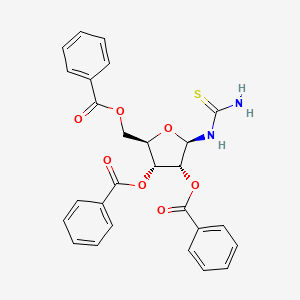
4-(3-Hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one typically involves the reaction of a suitable pyrazolidinone precursor with a hydroxypropylating agent and a p-tolylating agent. Common synthetic routes may include:
Nucleophilic Substitution: Reacting a pyrazolidinone derivative with 3-chloropropanol and p-tolyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Reductive Amination: Using a reductive amination approach where a pyrazolidinone is reacted with 3-hydroxypropylamine and p-tolualdehyde in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, or halogenating agents.
Major Products Formed
Oxidation: Formation of 4-(3-Oxopropyl)-1-(p-tolyl)pyrazolidin-3-one.
Reduction: Formation of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-ol.
Substitution: Formation of various substituted derivatives depending on the electrophilic reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The hydroxypropyl and p-tolyl groups may enhance its binding affinity and selectivity for these targets, influencing its pharmacokinetic and pharmacodynamic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Hydroxypropyl)-1-phenylpyrazolidin-3-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(3-Hydroxypropyl)-1-(m-tolyl)pyrazolidin-3-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
4-(3-Hydroxypropyl)-1-(o-tolyl)pyrazolidin-3-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one may confer unique chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
92745-75-0 |
|---|---|
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
4-(3-hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C13H18N2O2/c1-10-4-6-12(7-5-10)15-9-11(3-2-8-16)13(17)14-15/h4-7,11,16H,2-3,8-9H2,1H3,(H,14,17) |
InChI-Schlüssel |
HFNYYSCMYHVITK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(C(=O)N2)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


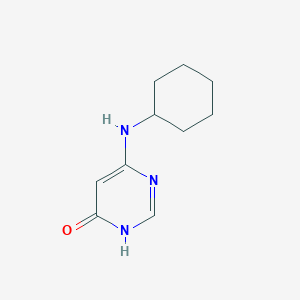

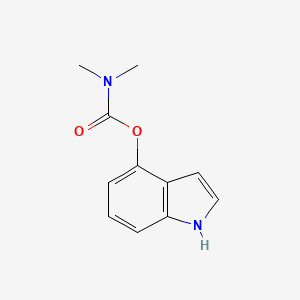
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)
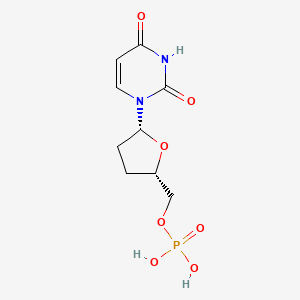
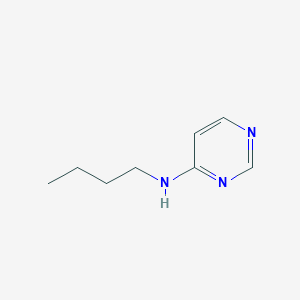
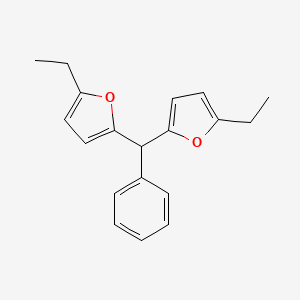
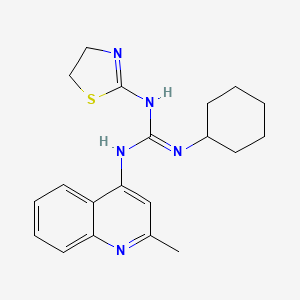
![1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline](/img/structure/B12919398.png)
